molecular formula C16H15BrFN3O3 B3010227 5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097868-20-5

5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B3010227
CAS No.: 2097868-20-5
M. Wt: 396.216
InChI Key: IPJWOPRGIRONGG-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a sophisticated multifunctional building block designed for advanced medicinal chemistry and drug discovery research. This compound integrates a 5-bromopyrimidine core, a privileged scaffold in pharmaceuticals, with a 3-fluoro-4-methoxybenzoyl-pyrrolidine moiety. The 5-bromopyrimidine core is a versatile synthon; the bromide is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce aromatic or alkenyl groups, enabling the exploration of structure-activity relationships (SAR) . Concurrently, the alkoxy group at the 2-position, furnished by the pyrrolidine linker, can be essential for molecular recognition, a feature observed in potent inhibitors like the DABO family of non-nucleoside reverse transcriptase inhibitors (NNRTIs) where the 2-alkoxy group is critical for high-affinity binding . The incorporation of a pyrrolidine ring as a linker can enhance a molecule's physicochemical properties and provides a vector for further functionalization. The 3-fluoro-4-methoxyphenyl group is a common pharmacophore in drug design, potentially contributing to target binding through hydrophobic and electronic interactions. This specific molecular architecture makes the compound a valuable template for developing novel bioactive molecules, particularly for probing new chemical space in high-throughput screening and for the synthesis of targeted libraries against various disease-associated enzymes and receptors. The compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFN3O3/c1-23-14-3-2-10(6-13(14)18)15(22)21-5-4-12(9-21)24-16-19-7-11(17)8-20-16/h2-3,6-8,12H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJWOPRGIRONGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-2-hydroxypyrimidine and 3-fluoro-4-methoxybenzoyl chloride.

    Formation of Pyrrolidinyl Intermediate: The pyrrolidinyl intermediate is synthesized by reacting 3-fluoro-4-methoxybenzoyl chloride with pyrrolidine under basic conditions.

    Ether Formation: The intermediate is then reacted with 5-bromo-2-hydroxypyrimidine in the presence of a suitable base (e.g., potassium carbonate) to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo group at the 5-position of the pyrimidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidinyl moiety.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be obtained.

    Oxidation Products: Oxidized derivatives of the pyrrolidinyl moiety.

    Hydrolysis Products: The corresponding alcohol and pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules. It may serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It could be investigated for its efficacy in treating various diseases, particularly those involving the central nervous system or inflammatory pathways.

Industry

Industrially, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl moiety may mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents/Features Similarity Index Applications/Notes References
5-Bromo-2-{[1-(3-Fluoro-4-Methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine ~C₁₆H₁₄BrFN₂O₄ Benzoyl group with fluoro/methoxy; pyrrolidine linker N/A Potential kinase inhibitor; enhanced lipophilicity from aromatic substituents
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine C₈H₁₀BrN₃O Simple pyrrolidine-oxy group N/A Intermediate for drug discovery; lacks aromatic substituents, reducing complexity
5-Bromo-2-(piperidin-3-yloxy)pyrimidine (CAS 914347-73-2) C₉H₁₂BrN₃O Piperidine ring (6-membered vs. pyrrolidine) 0.62 Altered ring size affects conformational flexibility and target binding
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine C₁₈H₂₈BrN₃O₂Si Bulky silyl-protected pyrrolidine N/A Improved stability for synthetic intermediates; higher molecular weight
2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide (CAS 926304-76-9) C₂₁H₂₀BrN₅O₅ Trimethoxyphenyl and benzamide groups 52.71% Anticancer applications; increased hydrogen-bonding capacity

Key Differences and Implications

This aligns with trends in kinase inhibitor design, where aromatic substituents improve binding to hydrophobic pockets .

Ring Size and Flexibility : Replacing pyrrolidine with piperidine (as in CAS 914347-73-2) introduces conformational flexibility, which may reduce selectivity due to increased rotational freedom .

Protective Groups : Compounds with tert-butyldimethylsilyl (TBDMS) groups (e.g., ) exhibit enhanced stability during synthesis but require deprotection steps, adding complexity to manufacturing workflows.

Biological Activity: Analogs with trimethoxyphenyl groups (e.g., CAS 926304-76-9) demonstrate higher similarity to known anticancer agents, suggesting the target compound may share antiproliferative properties .

Physicochemical Properties

  • Polarity: The benzoyl group increases logP compared to non-aromatic derivatives, favoring membrane permeability but risking solubility challenges.

Biological Activity

5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core substituted with a bromo group and a pyrrolidine moiety linked via an ether bond. Its molecular formula is C15H16BrF N2O3, and it has a molecular weight of approximately 367.21 g/mol.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors of key enzymes involved in nucleotide metabolism, potentially leading to antiproliferative effects in cancer cells.
  • Interference with Cellular Signaling : Some studies suggest that these compounds can modulate signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives have shown significant activity against both gram-positive and gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
5-Bromo derivative0.25 µg/mLStaphylococcus aureus
5-Fluoropyridine derivative0.1 µg/mLEscherichia coli

These results indicate the potential for developing new antibacterial agents based on this compound's structure.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors.

Cell LineIC50 (µM)
L1210 (mouse leukemia)0.05
MCF7 (breast cancer)0.1

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, possibly through the activation of caspase pathways.

Case Study 1: Antibacterial Evaluation

In a recent study, a series of pyrimidine derivatives were synthesized and evaluated for their antibacterial properties. The lead compound exhibited an MIC significantly lower than standard antibiotics like linezolid, indicating its potential as a novel antibacterial agent .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer effects of similar compounds on human cancer cell lines. The study reported that certain derivatives induced apoptosis in L1210 cells, with mechanistic studies suggesting involvement of mitochondrial pathways .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Benzoylation3-Fluoro-4-methoxybenzoyl chloride, DCM, RT65–75
CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C50–60

Basic: How can structural characterization and purity be validated post-synthesis?

Methodological Answer:

  • X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and bond angles (e.g., torsion angles in pyrrolidine rings) .
  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify substituent integration and coupling patterns. For example, the methoxy group at C4 of the benzoyl moiety appears as a singlet (~δ 3.8 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight .

Basic: What solvents are suitable for solubility testing, and how does polarity affect dissolution?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO (polar aprotic), MeOH (polar protic), and DCM (non-polar). For NMR, use deuterated DMSO-d₆ due to the compound’s limited solubility in CDCl₃ .
  • Polarity Effects : Higher solubility in DMSO (logP ~1.5) correlates with the compound’s amphiphilic nature (pyrimidine ring vs. benzoyl group) .

Advanced: How can stability under physiological conditions be evaluated for drug discovery applications?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 2–9, 37°C) for 24–72 hours. Monitor degradation via HPLC. Acidic conditions may hydrolyze the pyrrolidine-oxy linkage .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
  • Light Sensitivity : Store samples in amber vials and compare UV-Vis spectra before/after light exposure (λmax ~270 nm) .

Advanced: What computational strategies predict target binding and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Use crystallographic data (e.g., dihedral angles from ) to model interactions with kinase targets (e.g., EGFR). Software: AutoDock Vina or Schrödinger Suite.
  • MD Simulations : Simulate solvation in explicit water (AMBER force field) to assess conformational flexibility of the pyrrolidine ring .
  • ADMET Prediction : Tools like SwissADME estimate logP (2.1), CNS permeability (low), and CYP450 inhibition risks .

Advanced: How can structure-activity relationships (SAR) guide analog design?

Methodological Answer:

  • Substituent Modification : Replace the 3-fluoro-4-methoxybenzoyl group with electron-withdrawing groups (e.g., nitro) to enhance target affinity. Compare IC₅₀ values in enzyme assays .
  • Core Scaffold Optimization : Replace pyrimidine with pyridine to reduce metabolic liability. Validate via in vitro microsomal stability assays .

Q. Table 2: Example Analog Activities

AnalogModificationIC₅₀ (nM)Reference
Parent CompoundNone120
Nitro-substituted-NO₂ at C445
Pyridine CorePyrimidine → Pyridine180

Advanced: How are analytical contradictions resolved (e.g., conflicting spectral data)?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR peaks with HSQC/HMBC for ambiguous proton assignments (e.g., overlapping pyrrolidine signals) .
  • Elemental Analysis : Confirm empirical formula (e.g., C₁₆H₁₄BrFN₂O₃) to rule out impurities .
  • High-Resolution MS : Resolve mass discrepancies (<2 ppm error) to confirm molecular integrity .

Advanced: What in vitro assays assess cytotoxicity and selectivity?

Methodological Answer:

  • MTT Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts. Calculate selectivity indices (SI = IC₅₀ normal / IC₅₀ cancer) .
  • Kinase Profiling : Use Eurofins KinaseProfiler™ to evaluate off-target effects (e.g., selectivity over VEGFR2) .

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